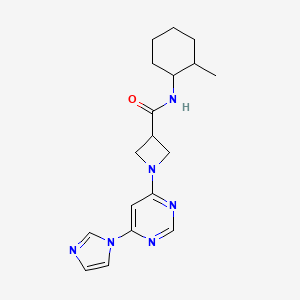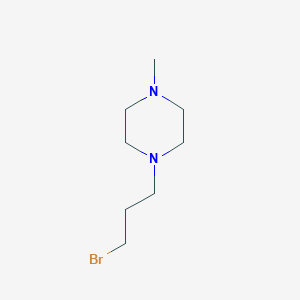
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and parasitic infections.
Mecanismo De Acción
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide exerts its effects by inhibiting the activity of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these processes and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the parasite responsible for Chagas disease, a parasitic infection that affects millions of people worldwide. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is its selectivity for protein kinase CK2. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, this compound has been shown to have limited efficacy in some cancer types, such as melanoma. In addition, the development of drug resistance remains a challenge for the clinical use of this compound.
Direcciones Futuras
There are several future directions for the research and development of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide. One area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of this compound. Finally, the potential therapeutic applications of this compound in other diseases, such as parasitic infections and neurodegenerative disorders, warrant further investigation.
Métodos De Síntesis
The synthesis of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-1-cyclopentylpyrazole-3-carboxamide with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and pancreatic cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
4-amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c16-13-11-20(12-3-1-2-4-12)18-14(13)15(21)17-5-6-19-7-9-22-10-8-19/h11-12H,1-10,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBRVHNPOCXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)
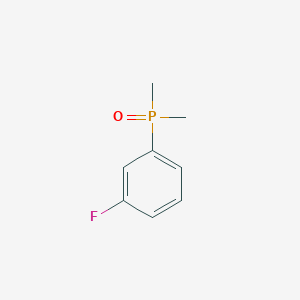
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)


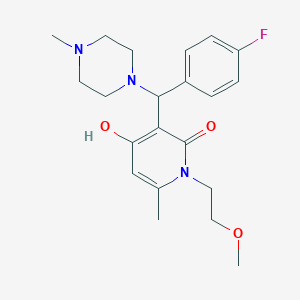
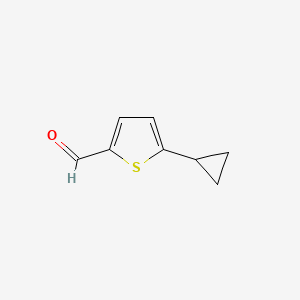
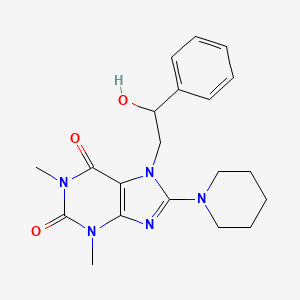

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
